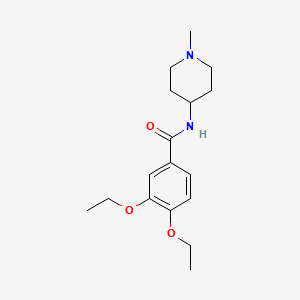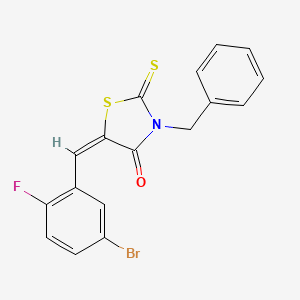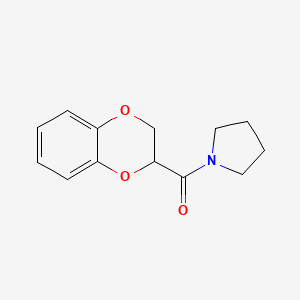
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPC is a pyrrolidine derivative, which is a class of compounds known for their diverse biological activities.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its anticancer activity. Several studies have reported that this compound exhibits potent anticancer activity against a wide range of cancer cell lines. The mechanism of action of this compound involves the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle.
This compound has also been studied for its potential application in the treatment of Alzheimer's disease. Studies have reported that this compound exhibits neuroprotective activity by inhibiting the aggregation of amyloid-β peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of various enzymes and proteins that are involved in the regulation of cell proliferation, apoptosis, and the cell cycle. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent biological activity. This compound exhibits potent anticancer and neuroprotective activity, which makes it an attractive candidate for drug development. However, the major limitation of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One of the major areas of research is the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Several studies have reported that this compound exhibits potent biological activity, which makes it an attractive candidate for drug development. Another area of research is the development of novel synthesis methods for this compound, which could improve the yield and purity of the compound.
Conclusion:
In conclusion, this compound is a pyrrolidine derivative that exhibits potent biological activity. This compound has been extensively studied for its potential applications in various scientific fields, including cancer and Alzheimer's disease. The mechanism of action of this compound involves the inhibition of various enzymes and proteins that are involved in the regulation of cell proliferation, apoptosis, and the cell cycle. This compound exhibits several biochemical and physiological effects, including antioxidant and anti-inflammatory activity. The major advantages of using this compound in lab experiments are its potent biological activity, while the major limitation is its low solubility in water. There are several future directions for the research on this compound, including the development of this compound-based drugs and novel synthesis methods.
Métodos De Síntesis
The synthesis of 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1-(2,5-dimethylphenyl)pyrrolidine-2,5-dione with 4-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism to yield this compound in good yields. The purity of this compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-3-4-13(2)17(9-12)21-11-14(10-18(21)23)19(24)20-15-5-7-16(8-6-15)22(25)26/h3-9,14H,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFVNNPPKXRAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)
![2-(4-bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5237000.png)


![4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B5237030.png)
![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5237043.png)

![N-(4-ethoxyphenyl)-2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5237048.png)

![ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate](/img/structure/B5237084.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5237094.png)

